(3Z)-3-[(4-hydroxyphenyl)methylidene]-1-[(3Z)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one
Description
The compound “(3Z)-3-[(4-hydroxyphenyl)methylidene]-1-[(3Z)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one” is a bis-methylidene oxindole derivative featuring two cyclopenta[b]indole cores connected via a 4-hydroxyphenyl-substituted methylidene bridge. Its Z-configured double bonds and planar aromatic systems contribute to its rigidity, which may influence intermolecular interactions and solid-state packing.
Properties
Molecular Formula |
C36H20N2O4 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(3Z)-3-[(4-hydroxyphenyl)methylidene]-1-[(3Z)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one |
InChI |
InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H/b25-17-,26-18- |
InChI Key |
CGZKSPLDUIRCIO-MFYXSQMNSA-N |
Isomeric SMILES |
C1=CC=C2N=C\3C(=C(C(=O)/C3=C\C4=CC=C(C=C4)O)C5=C6C(=NC7=CC=CC=C67)/C(=C/C8=CC=C(C=C8)O)/C5=O)C2=C1 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O |
Origin of Product |
United States |
Preparation Methods
Natural Production and Extraction
Scytonemin is biosynthesized extracellularly by cyanobacteria such as Lyngbya spp. in response to UV-A radiation. Field samples are typically extracted using acetone or dichloromethane/methanol (2:1) mixtures, followed by vacuum liquid chromatography (VLC) and flash chromatography for purification. A standardized protocol involves:
-
Freeze-drying cyanobacterial biomass (650 g dry weight).
-
Solvent extraction with acetone (0.5–1.0 mL per 25–50 mg biomass) under dark conditions at 4°C for 8.5 hours.
-
Filtration through GF/F glass microfiber filters.
Yields from natural sources range from 0.1% to 2.6% of dry biomass, depending on UV exposure levels.
Chemical Synthesis via Oxidative Dimerization
Biomimetic Oxidative Coupling
The dimeric core of scytonemin is synthesized through FeCl₃-mediated oxidative coupling of monomeric precursors. A key intermediate, (3E)-3-(4-hydroxybenzylidene)-3,4-dihydrocyclopenta[b]indol-2(1H)-one, undergoes stereospecific dimerization under aerobic conditions:
-
Dissolve monomer (1.0 equiv) in anhydrous DMF (0.1 M).
-
Add FeCl₃ (3.0 equiv) and stir at 130°C for 24 hours.
-
Quench with saturated NH₄Cl, extract with ethyl acetate.
-
Purify via silica gel chromatography (hexanes/ethyl acetate gradient).
Results :
| Parameter | Value |
|---|---|
| Yield | 58–72% |
| Stereoselectivity | Exclusive Z-configuration |
| Purity (HPLC) | >95% |
This method mirrors proposed biosynthetic pathways involving tyrosinase-like oxidation.
Tandem Heck–Suzuki–Miyaura Cyclization
Palladium-Catalyzed Synthesis
A modular approach constructs the cyclopenta[b]indole framework from 3-indole acetic acid derivatives:
Key Steps :
-
Heck carbocyclization : Forms the tricyclic core with E-selectivity.
-
Suzuki–Miyaura cross-coupling : Introduces 4-hydroxybenzylidene groups.
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
Ligand: XPhos (20 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF/H₂O (4:1) at 90°C
Performance Metrics :
| Step | Yield | Selectivity |
|---|---|---|
| Heck cyclization | 85% | E > 20:1 |
| Suzuki coupling | 78% | Z > 15:1 |
Molybdenum-Mediated Pauson–Khand Approach
Carbonylative [2+2+1] Cycloaddition
A carbon analogue synthesis employs molybdenum hexacarbonyl (Mo(CO)₆) to assemble the dimeric skeleton:
Reaction Scheme :
-
Bis(allenyne) precursor (0.2 mmol) in toluene.
-
Add Mo(CO)₆ (2.2 equiv) and N-methylmorpholine N-oxide (NMO, 4.4 equiv).
Outcomes :
| Metric | Result |
|---|---|
| Isolated yield | 63% |
| Diastereomeric ratio | 92:8 (ZZ:EZ) |
This method enables rapid access to the core structure but requires subsequent aldol condensation with 4-hydroxybenzaldehyde derivatives.
Comparative Analysis of Synthetic Methods
Table 1. Efficiency and Scalability Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Biosynthesis | 0.1–2.6 | 80–90 | Low | $ |
| Oxidative dimerization | 58–72 | >95 | Moderate | $$ |
| Heck–Suzuki tandem | 78–85 | >98 | High | $$$ |
| Pauson–Khand | 63 | 90 | Moderate | $$$$ |
Key Observations :
-
Biosynthetic methods suffer from low yields but provide enantiopure product.
-
Oxidative dimerization balances cost and efficiency but requires strict anhydrous conditions.
-
Palladium-catalyzed approaches offer high reproducibility but involve expensive catalysts.
Stereochemical Control Strategies
Z-Selective Alkene Formation
The exocyclic double bonds’ Z-configuration is critical for UV absorption. Two strategies achieve this:
a) Kinetic Control in Oxidative Coupling :
b) Stereoretentive Cross-Coupling :
-
Suzuki–Miyaura reactions with Z-β-boryl acrylates preserve geometry.
-
Use of AdBpin (adamantyl boronate) enhances stability of Z-intermediates.
Industrial-Scale Considerations
Process Optimization Challenges
-
Catalyst Recycling : Pd recovery remains <40% in Heck–Suzuki protocols.
-
Byproduct Management : Over-oxidation to scytoneman derivatives occurs at FeCl₃ concentrations >3.5 equiv.
-
Solvent Systems : Switching from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields (ΔYield = −3%).
Table 2. Cost Drivers in Large-Scale Synthesis
| Component | % of Total Cost |
|---|---|
| Palladium catalysts | 42% |
| Ligands (XPhos) | 18% |
| Solvents | 25% |
| Energy consumption | 15% |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: Scytonemin undergoes various chemical reactions, including oxidation and reduction. It exists in two inter-convertible forms: an oxidized yellow-brown form and a reduced bright red form .
Common Reagents and Conditions: The oxidation and reduction reactions of scytonemin are influenced by the redox conditions of the environment. The oxidized form is insoluble in water and only slightly soluble in organic solvents, while the reduced form is more soluble in organic solvents .
Major Products: The major products formed from the reactions of scytonemin include its oxidized and reduced forms, which have different solubility properties and absorption spectra .
Scientific Research Applications
Scytonemin has a wide range of scientific research applications:
Mechanism of Action
Scytonemin exerts its effects by forming a stable protective layer in the extracellular matrix of cyanobacteria, which absorbs incoming ultraviolet-A radiation and provides passive protection to cellular components . Its biosynthesis is triggered by exposure to ultraviolet-A and ultraviolet-B wavelengths, and it involves the shikimate pathway .
Comparison with Similar Compounds
Research Implications
The target compound’s unique bis-cyclopenta[b]indole architecture and hydroxylated substituents position it as a candidate for:
Materials Science : Exploiting rigid π-conjugation for organic semiconductors.
Targeted Synthesis : Optimizing substituents (e.g., replacing hydroxyl with methoxy groups) to balance activity and bioavailability.
Biological Activity
The compound (3Z)-3-[(4-hydroxyphenyl)methylidene]-1-[(3Z)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one , referred to as C2E1, belongs to the cyclopenta[b]indole class, which has garnered attention for its potential biological activities, particularly in cancer therapeutics. This article synthesizes available research findings on its biological activity, focusing on its antineoplastic properties and mechanisms of action.
1. Overview of Cyclopenta[b]indoles
Cyclopenta[b]indoles are a subclass of indole derivatives known for their complex structures and diverse biological activities. They have been investigated for their roles in various therapeutic applications, particularly in oncology due to their ability to interact with cellular targets involved in cancer progression.
C2E1 has demonstrated significant anticancer activity against leukemia cells. The compound operates through several mechanisms:
- Tubulin Depolarization : C2E1 disrupts microtubule dynamics by depolarizing tubulin, which is crucial for cell division and stability .
- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells .
- Cell Cycle Arrest : C2E1 inhibits cell cycle progression, effectively halting the proliferation of cancer cells .
- Inhibition of Clonogenicity and Migration : The compound reduces the ability of cancer cells to form colonies and migrate, which are essential traits for metastasis .
2.2 Cytotoxicity Studies
In vitro studies have shown that C2E1 exhibits potent cytotoxic effects against various leukemia cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing its effectiveness compared to other standard treatments.
3.1 Study on Acute Leukemia
A recent study focused on the effects of C2E1 on acute leukemia cells revealed that:
- The treatment with C2E1 resulted in significant DNA damage, as evidenced by increased levels of γH2AX, a marker for DNA double-strand breaks.
- Gene expression analysis indicated upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, further supporting its role as an effective anticancer agent .
3.2 Comparative Analysis with Other Compounds
In comparative studies with other cyclopenta[b]indole derivatives, C2E1 showed superior efficacy in inducing apoptosis and inhibiting cell migration. For instance, while other derivatives exhibited moderate cytotoxicity (IC50 values ranging from 15 µM to 30 µM), C2E1 consistently demonstrated lower IC50 values across multiple cancer cell lines .
4. Future Directions
Given its promising biological activity, further research is warranted to explore the potential of C2E1 in clinical settings:
- Combination Therapies : Investigating the synergistic effects of C2E1 with existing chemotherapeutic agents could enhance treatment efficacy.
- Mechanistic Studies : Detailed studies on the molecular pathways affected by C2E1 will provide insights into its specific interactions within cancer cells.
Q & A
Q. How do substituent effects (e.g., 4-hydroxyphenyl vs. methyl groups) modulate photophysical properties?
- Methodological Answer : UV-Vis spectroscopy and fluorescence quenching studies compare π-π* transitions. Electron-donating groups (e.g., -OH) enhance conjugation, red-shifting absorption maxima, as seen in chromene-dione analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
